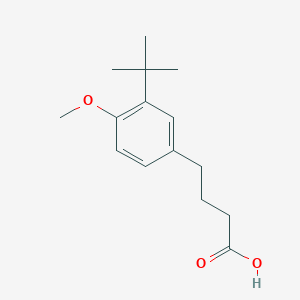

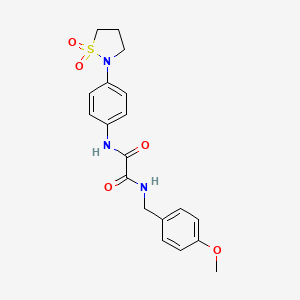

3-(4-(Tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule. It appears to contain a tetrahydrofuran group, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The molecule also contains a diazepane group, which is a seven-membered ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydrofuran derivatives are often synthesized through various methods such as reductive amination . Another related compound, [tetrahydrofuran-3-yl]-4-methylbenzenesulfonate, is synthesized by reacting 3-tetrahydrofuran-ol with p-tosylchloride in the presence of an inorganic base .Scientific Research Applications

Synthesis and Functionalization of Aliphatic Compounds

One notable application of related compounds involves the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones with H-donors. This process, which occurs without nitrogen elimination, leads to the formation of N-substituted hydrazones or bis-hydrazonoethanes through a formal insertion of the diazo group's terminal N atom into α-C−H bonds of ethers and aliphatic hydrocarbons. This method is significant for C−H functionalization of various aliphatic compounds, offering yields of up to 78% (Rodina et al., 2016).

Creation of Isochromene Derivatives

Another application involves 4-diazoisochroman-3-imines, which serve as metal carbene precursors for synthesizing isochromene derivatives. Under Rh(II) complex catalysis, these α-diazo imidates react with alkenes and conjugated dienes through formal [2 + 1] or [4 + 3] cycloaddition, producing spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, respectively. This method highlights the compound's utility in creating complex molecular structures with potential biological activities (Ren et al., 2017).

Development of Benzodiazepine Derivatives

The compound also finds application in the synthesis of benzodiazepine derivatives, such as 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo(b)(1,4)diazepin-2-ones. This synthesis is achieved via SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization. These methods contribute to the development of molecules with potential therapeutic applications, demonstrating the compound's role in advancing medicinal chemistry (Pathak et al., 2006).

Electrocyclic Aromatic Substitution

Additionally, the compound's derivatives have been utilized in electrocyclic aromatic substitution to produce 3H-2-benzazepines. This process involves the base-induced dehydrochlorination of imidoyl chlorides, highlighting a unique approach to synthesizing benzazepine derivatives with specific substituent effects (Groundwater & Sharp, 1992).

properties

IUPAC Name |

3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUCCHCMDVBKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)